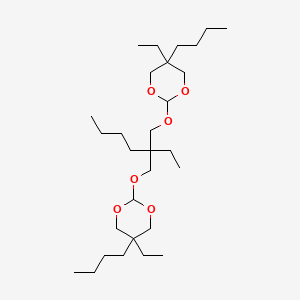
2,2'-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane) is a complex organic compound known for its unique structural properties. This compound is characterized by its two dioxane rings connected via an ether linkage to a central propane backbone substituted with butyl and ethyl groups. It is primarily used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane) typically involves the reaction of 2-butyl-2-ethylpropane-1,3-diol with appropriate dioxane derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong base to facilitate the formation of the ether linkage .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of high-purity reagents and advanced catalytic processes to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane) is utilized in a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane) involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(2,2-dimethylpropane-1,3-diol)
- 6,6’-((3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl)bis(oxy))bis(dibenzo[d,f][1,3,2]dioxaphosphepin)
- Oxybis(ethane-2,1-diyl)bis(4-methylbenzenesulfonate)
Uniqueness
What sets 2,2’-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane) apart from similar compounds is its specific substitution pattern and the stability conferred by its dioxane rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
64523-73-5 |
|---|---|
Molekularformel |
C29H56O6 |
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
5-butyl-2-[2-[(5-butyl-5-ethyl-1,3-dioxan-2-yl)oxymethyl]-2-ethylhexoxy]-5-ethyl-1,3-dioxane |
InChI |
InChI=1S/C29H56O6/c1-7-13-16-27(10-4)19-30-25(31-20-27)34-23-29(12-6,18-15-9-3)24-35-26-32-21-28(11-5,22-33-26)17-14-8-2/h25-26H,7-24H2,1-6H3 |
InChI-Schlüssel |
PZKZFHAAZNGAPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(COC(OC1)OCC(CC)(CCCC)COC2OCC(CO2)(CC)CCCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


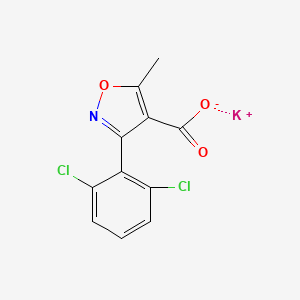
![5-[3-(dimethylamino)propyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12709250.png)
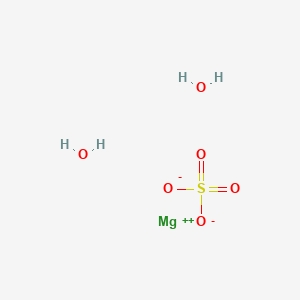
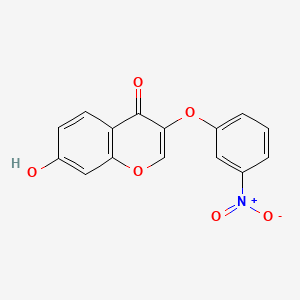
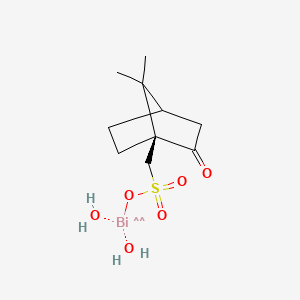
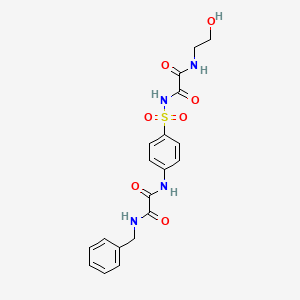
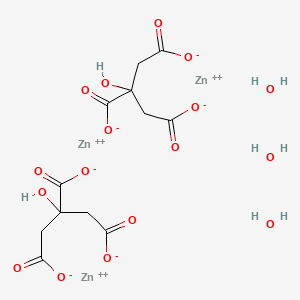
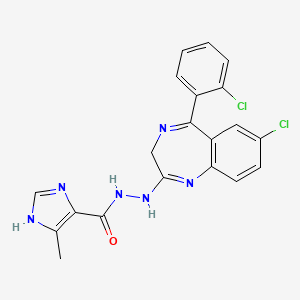
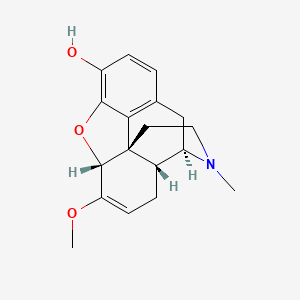
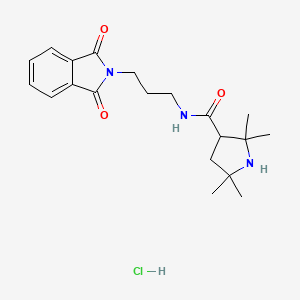
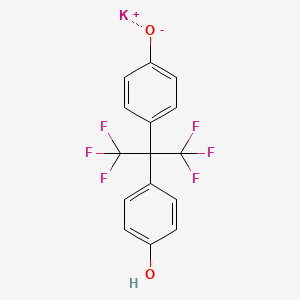
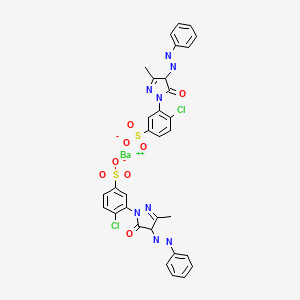
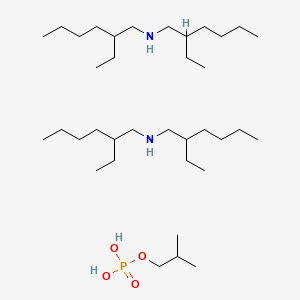
![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
